molecular formula C8H13NO B2437544 (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one CAS No. 180481-87-2

(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one

Cat. No.: B2437544
CAS No.: 180481-87-2
M. Wt: 139.198
InChI Key: BRYHFQMDNZZHSI-NKWVEPMBSA-N
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Description

(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a cyclopentane ring fused with a pyrrolidine ring, making it a versatile scaffold for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable cyclopentanone derivative with an amine can lead to the formation of the desired bicyclic structure through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic heterocycles such as:

Uniqueness

What sets (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one apart is its specific stereochemistry and the presence of a methyl group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3aS,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYHFQMDNZZHSI-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCC(=O)[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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